2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one
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Overview
Description
The compound 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one is an intriguing molecule due to its complex structure and potential applications across various scientific fields. This compound features a pyran-4-one ring system with significant functional groups that can be leveraged in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one typically involves multi-step synthetic routes. A common approach might involve the preparation of the isoquinoline derivative followed by its alkylation. The morpholino group could be introduced in a separate step involving ether formation through nucleophilic substitution. Key reaction conditions include the use of strong bases for deprotonation steps, carefully controlled temperatures, and solvent systems that stabilize intermediates.
Industrial Production Methods
Industrial production could leverage similar synthetic strategies but optimized for scale. This often includes continuous flow chemistry techniques to ensure higher yield and purity, as well as the use of catalysts that can speed up reaction times. Key aspects involve ensuring consistent reaction conditions to avoid by-product formation and to maximize the efficiency of each synthetic step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation at the pyran-4-one ring, potentially forming quinone-type structures.
Reduction: Reduction reactions might target the isoquinoline ring, potentially forming tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution can occur, particularly at the positions adjacent to the morpholino group or the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Typical reagents include sodium borohydride or hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents like alkyl halides or sulfonates in the presence of bases like sodium hydride.
Major Products
Oxidation Products: Potentially quinones or carboxylic acids.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Varied ethers or amines depending on the nucleophiles used.
Scientific Research Applications
This compound has diverse applications:
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Biology: Potentially useful in the study of enzyme mechanisms or as a ligand in biochemical assays.
Medicine: Could be explored as a lead compound for drug development, particularly targeting neurological pathways.
Industry: Possible applications in materials science for the development of new polymers or as intermediates in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one would depend on its specific use:
Molecular Targets: May interact with enzymes or receptors in biological systems, potentially affecting cellular processes.
Pathways Involved: Could be involved in pathways related to neurotransmission or enzymatic catalysis, depending on structural analogs.
Comparison with Similar Compounds
Similar Compounds
2-((3,4-Dihydroisoquinolin-2-yl)methyl)pyran-4-one: - Lacks the morpholino group.
2-((3,4-Dihydroisoquinolin-2-yl)methyl)-5-(2-oxoethoxy)-4H-pyran-4-one: - Lacks the dimethylmorpholino substitution.
5-(2-(2,6-Dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one: - Lacks the isoquinoline derivative.
Uniqueness
The presence of the morpholino group and the dihydroisoquinoline moiety makes 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one unique. This combination allows for diverse reactivity and potential interactions, broadening its application spectrum.
Hopefully, this sheds light on the depth and versatility of this intriguing compound!
Biological Activity
The compound 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and antifungal properties. This article details its biological activity based on available research findings.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by a complex structure that includes a dihydroisoquinoline moiety and a pyranone framework. The presence of both morpholino and oxoethoxy groups enhances its pharmacological profile.
Neuroprotective Effects
Recent studies have indicated that compounds similar to the target compound exhibit significant neuroprotective effects. Specifically, the compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in Alzheimer's disease treatment.
Inhibitory Potency
- AChE Inhibition : The compound demonstrated an IC50 value of approximately 0.28 µM against AChE.
- MAO Inhibition : It also showed potent inhibition with IC50 values of 0.34 µM for MAO-A and 0.91 µM for MAO-B, indicating a dual-target mechanism beneficial for treating neurodegenerative disorders .
Antifungal Activity
The compound's structural similarity to known antifungal agents suggests potential antifungal activity. Research has shown that derivatives of dihydroisoquinoline can inhibit fungal growth effectively.
Efficacy Against Fungal Strains
- Fusarium oxysporum : The compound exhibited activity levels comparable to established antifungal agents, with some derivatives showing effectiveness above 90% inhibition against certain strains .
Toxicity Studies
Toxicological assessments revealed that the compound is relatively safe at therapeutic doses. In vitro studies indicated low cytotoxicity against neuronal cell lines (PC12 cells) at concentrations below 12.5 µM , and no acute toxicity was observed in vivo even at high doses (up to 2500 mg/kg ) .
Case Study 1: Alzheimer's Disease Model
In a study involving transgenic mice models of Alzheimer's disease, the administration of the compound led to significant improvements in cognitive functions as measured by behavioral tests. Histological analyses showed reduced amyloid plaque deposition, suggesting a neuroprotective effect mediated through AChE inhibition .
Case Study 2: Antifungal Efficacy
Another study evaluated the antifungal properties against various fungal pathogens. The compound demonstrated significant antifungal activity with minimal side effects on mammalian cells, making it a promising candidate for further development as an antifungal agent .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-16-10-25(11-17(2)30-16)23(27)15-29-22-14-28-20(9-21(22)26)13-24-8-7-18-5-3-4-6-19(18)12-24/h3-6,9,14,16-17H,7-8,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSOJFLZXAKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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